2-(2-Chloro-benzyloxymethyl)-benzoic acid
Description
2-(2-Chloro-benzyloxymethyl)-benzoic acid is an organic compound with a molecular formula of C15H13ClO3 It is characterized by the presence of a benzoic acid moiety substituted with a 2-chloro-benzyloxymethyl group
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-14-8-4-2-6-12(14)10-19-9-11-5-1-3-7-13(11)15(17)18/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPKPRDGVLISAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCC2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-benzyloxymethyl)-benzoic acid typically involves the reaction of 2-chlorobenzyl alcohol with benzoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the esterification reaction, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-benzyloxymethyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(2-Chloro-benzyloxymethyl)-benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-benzyloxymethyl)-benzoic acid involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the benzoic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride
- 5-(2-Chloro-benzyloxymethyl)-2-methyl-benzofuran-3-carboxylic acid methyl ester
Comparison
2-(2-Chloro-benzyloxymethyl)-benzoic acid is unique due to its specific substitution pattern and the presence of both a chloro group and a benzyloxymethyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Biological Activity
2-(2-Chloro-benzyloxymethyl)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₉ClO₃
- Molecular Weight : 252.66 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound can bind to receptors, modifying their activity and influencing various biological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation.
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
Case Studies
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Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial potential.
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Cancer Cell Line Studies :
- In a series of experiments on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
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Inflammation Model :
- In a murine model of acute inflammation, administration of the compound reduced edema and pro-inflammatory cytokine levels, suggesting its potential role in managing inflammatory diseases.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
